MFCD18312314
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Overview
Description
The compound “MFCD18312314” is a chemical entity with significant interest in various scientific fields It is known for its unique structural properties and potential applications in different domains such as chemistry, biology, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of “MFCD18312314” involves multiple steps, starting from readily available precursors. The reaction conditions typically include controlled temperatures, specific catalysts, and solvents to ensure high yield and purity. For instance, one common method involves the catalytic oxidation of a precursor compound in a packed-bed continuous flow reactor, optimizing parameters such as temperature, oxygen flow rate, and catalyst loading .
Industrial Production Methods: In an industrial setting, the production of “this compound” is scaled up using continuous flow reactors to maintain consistent quality and efficiency. The process is optimized to reduce costs and improve yield, often employing advanced techniques such as response surface methodology to fine-tune reaction conditions .
Chemical Reactions Analysis
Types of Reactions: “MFCD18312314” undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by different reagents and conditions, depending on the desired outcome.
Common Reagents and Conditions:
Oxidation: Typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Commonly employs reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Often utilizes halogenating agents or nucleophiles in the presence of suitable catalysts.
Major Products: The reactions of “this compound” can yield a variety of products, depending on the specific reaction pathway. For example, oxidation may produce diformylfuran derivatives, while reduction can lead to the formation of alcohols or amines .
Scientific Research Applications
“MFCD18312314” has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe or reagent in various biological assays.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of high-performance materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism by which “MFCD18312314” exerts its effects involves interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, influencing biochemical reactions within cells. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
“MFCD18312314” can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structural motifs or functional groups, such as diformylfuran derivatives or other furan-based molecules.
Uniqueness: “this compound” stands out due to its specific reactivity and the range of applications it supports, making it a versatile compound in both research and industrial settings .
Properties
IUPAC Name |
methyl 4-(2-oxo-1H-pyridin-4-yl)thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3S/c1-15-11(14)9-4-8(6-16-9)7-2-3-12-10(13)5-7/h2-6H,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYTVRLFGRQXJNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CS1)C2=CC(=O)NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40682985 |
Source
|
Record name | Methyl 4-(2-oxo-1,2-dihydropyridin-4-yl)thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40682985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261939-06-3 |
Source
|
Record name | Methyl 4-(2-oxo-1,2-dihydropyridin-4-yl)thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40682985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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